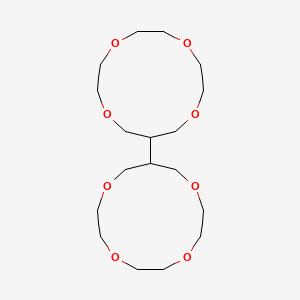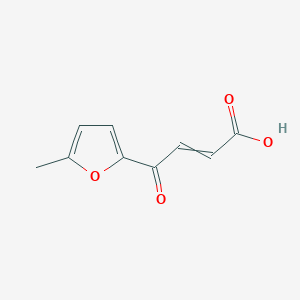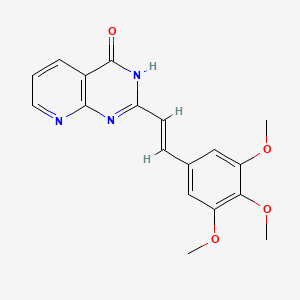![molecular formula C16H22Cl2N2O B14323996 1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride CAS No. 110429-19-1](/img/structure/B14323996.png)
1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is a chemical compound with a unique structure that includes two pyridinium rings connected by an oxybis(methylene) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride typically involves the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridinium rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the pyridinium rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridinium derivatives with altered electronic properties.
科学研究应用
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of ethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis[4-methyl-]: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is unique due to the presence of ethyl groups on the pyridinium rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
110429-19-1 |
|---|---|
分子式 |
C16H22Cl2N2O |
分子量 |
329.3 g/mol |
IUPAC 名称 |
4-ethyl-1-[(4-ethylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H22N2O.2ClH/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
KIGILMPJXPNEIO-UHFFFAOYSA-L |
规范 SMILES |
CCC1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)CC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
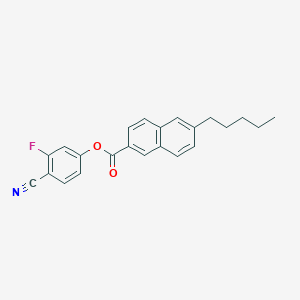



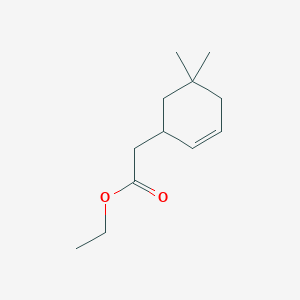

![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
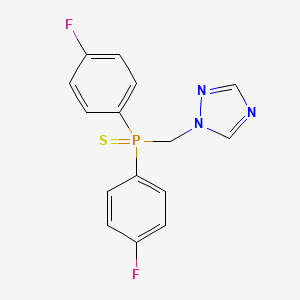
methanone](/img/structure/B14323951.png)
